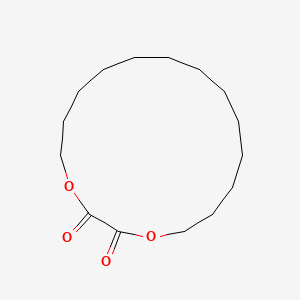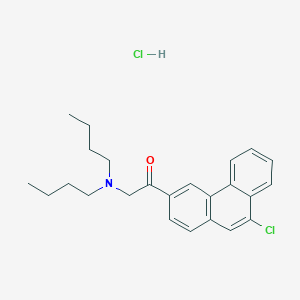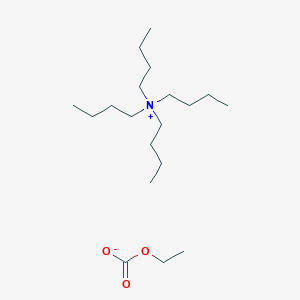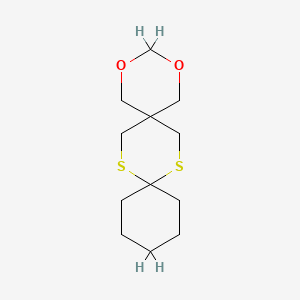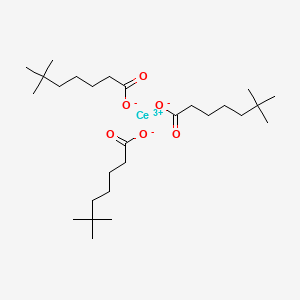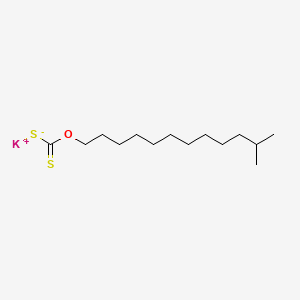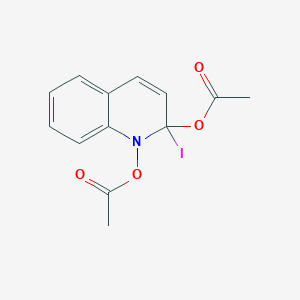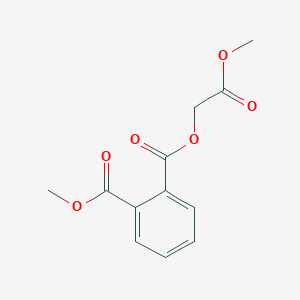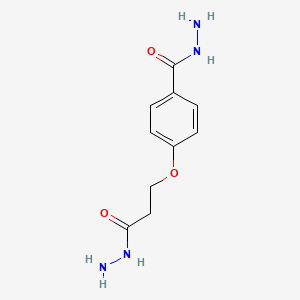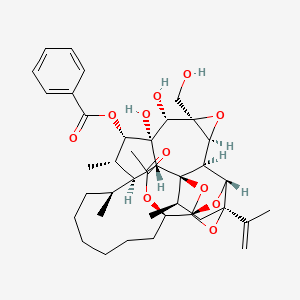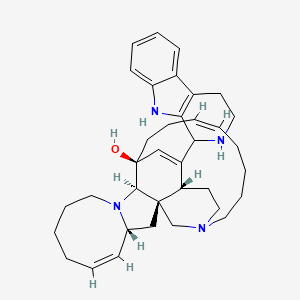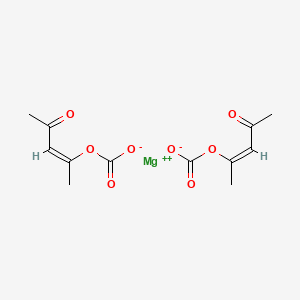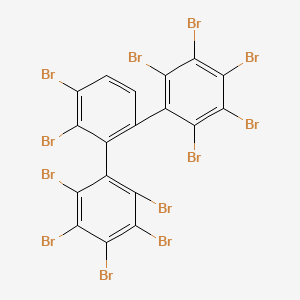
Dodecabromoterphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecabromoterphenyl is a brominated flame retardant with the chemical formula C18H2Br12 and a molecular weight of 1177.05648 g/mol . It is known for its high bromine content, which makes it highly effective in preventing the spread of fire. This compound is used in various applications, including electronics, textiles, and construction materials, to enhance fire resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecabromoterphenyl is typically synthesized through the bromination of terphenyl. The process involves the reaction of terphenyl with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction is carried out in a solvent like carbon tetrachloride or chloroform, and the temperature is maintained between 50-100°C to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and bromine concentration. The product is then purified through crystallization or distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecabromoterphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: Where bromine atoms can be replaced by other functional groups.
Reduction Reactions: Where bromine atoms are removed, leading to the formation of less brominated derivatives.
Oxidation Reactions: Though less common, these can lead to the formation of brominated phenols.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.
Reduction Reactions: Often use reducing agents like zinc dust or sodium borohydride in solvents such as ethanol or methanol.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products Formed
Substitution Reactions: Can yield various brominated derivatives depending on the nucleophile used.
Reduction Reactions: Produce less brominated terphenyls.
Oxidation Reactions: Lead to the formation of brominated phenols and quinones.
Applications De Recherche Scientifique
Dodecabromoterphenyl has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its high bromine content.
Mécanisme D'action
The flame-retardant properties of dodecabromoterphenyl are primarily due to its high bromine content. When exposed to heat, it releases bromine radicals that interfere with the combustion process by capturing free radicals, thus slowing down or stopping the spread of fire. This mechanism involves the disruption of the radical chain reactions that sustain combustion .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexabromocyclododecane (HBCD)
- Decabromodiphenyl ether (DecaBDE)
- Tetrabromobisphenol A (TBBPA)
Comparison
- Hexabromocyclododecane (HBCD) : HBCD is another brominated flame retardant but has a lower bromine content compared to dodecabromoterphenyl, making it less effective in some applications.
- Decabromodiphenyl ether (DecaBDE) : DecaBDE has a similar bromine content but differs in its chemical structure, leading to different physical and chemical properties.
- Tetrabromobisphenol A (TBBPA) : TBBPA is widely used in electronics but has a lower bromine content and different environmental and health impacts compared to this compound .
This compound stands out due to its high bromine content and effectiveness as a flame retardant, making it a preferred choice in applications requiring high fire resistance.
Propriétés
Numéro CAS |
79596-31-9 |
|---|---|
Formule moléculaire |
C18H2Br12 |
Poids moléculaire |
1177.1 g/mol |
Nom IUPAC |
1,2,3,4,5-pentabromo-6-[2,3-dibromo-6-(2,3,4,5,6-pentabromophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H2Br12/c19-4-2-1-3(6-9(21)13(25)17(29)14(26)10(6)22)5(8(4)20)7-11(23)15(27)18(30)16(28)12(7)24/h1-2H |
Clé InChI |
KCRQNWFXVRCJKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


